
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride
Overview
Description
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C9H13N3O2.2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride typically involves the reaction of piperidine with pyrazole derivatives under controlled conditions. One common method involves the use of β-keto esters, which are treated with N,N-dimethylformamide dimethyl acetal to form β-enamine diketones. These intermediates are then reacted with various N-mono-substituted hydrazines to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or pyrazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(Piperidin-4-yl)-1H-pyrazole-5-carboxylic acid
- 4-(Piperidin-3-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride is a chemical compound with the molecular formula . It is a derivative of pyrazole, a five-membered heterocyclic compound, and is notable for its potential biological activities, including applications in medicinal chemistry.
The biological activity of 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, influencing metabolic pathways by binding to active sites on enzymes, thereby modulating their activity.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological properties:
- Anti-inflammatory Activity : Investigated for its potential to reduce inflammation through the inhibition of specific inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
- Enzyme Inhibition : It has been evaluated as a biochemical probe for studying enzyme functions, particularly in metabolic processes.
Case Study 1: Anti-inflammatory Effects
A study assessed the anti-inflammatory effects of several pyrazole derivatives, including 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound could inhibit the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. Further studies are needed to elucidate its efficacy in vivo and its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity |
---|---|
1-(Piperidin-4-yl)-1H-pyrazole-5-carboxylic acid | Moderate anticancer activity |
4-(Piperidin-3-yl)-1H-pyrazole-5-carboxylic acid | Lower anti-inflammatory effects |
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid | Strong anti-inflammatory and anticancer properties |
The unique substitution pattern on the pyrazole ring of 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride contributes to its distinct biological properties compared to other similar compounds.
Synthetic Routes and Chemical Reactions
The synthesis of this compound typically involves reactions between piperidine and various pyrazole derivatives under controlled conditions. Key reactions include:
- Oxidation : Using potassium permanganate.
- Reduction : Utilizing lithium aluminum hydride.
These reactions can lead to various derivatives that may exhibit different biological activities.
Q & A
Basic Question: What are the optimal synthetic routes for preparing 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid dihydrochloride, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step processes, starting with condensation reactions of substituted pyrazole precursors with piperidine derivatives. For example, analogous compounds (e.g., N-(piperidinyl)-pyrazole carboxamides) are synthesized via coupling of acid chlorides with amine-functionalized piperidine under anhydrous conditions . Purification often employs recrystallization or column chromatography, followed by salt formation with HCl to yield the dihydrochloride. Analytical validation using HPLC (≥98% purity) and NMR (to confirm proton environments of the pyrazole and piperidine moieties) is critical .
Advanced Question: How do structural modifications to the pyrazole ring or piperidine moiety affect the compound's bioactivity, and what SAR (Structure-Activity Relationship) trends have been observed?
Methodological Answer:
SAR studies on related piperidine-pyrazole hybrids reveal that:
- Pyrazole substitution : Electron-withdrawing groups (e.g., Cl, F) at the 5-position enhance receptor binding affinity, likely due to increased electrophilicity .
- Piperidine functionalization : N-methylation or introduction of aryl groups (e.g., 2,4-dichlorophenyl) on the piperidine nitrogen improves metabolic stability and CNS penetration .
- Carboxylic acid role : The free carboxylic acid group facilitates salt formation (e.g., dihydrochloride) for solubility but may limit blood-brain barrier permeability unless esterified .
Experimental validation involves in vitro assays (e.g., enzyme inhibition) paired with computational docking to map interactions with biological targets .
Basic Question: What analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrazole ring and piperidine substitution patterns. For example, pyrazole C-5 protons typically resonate at δ 7.2–7.8 ppm in DMSO-d6 .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ for the free base) and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and acetonitrile/water gradient .
Advanced Question: How can researchers resolve contradictions in solubility data between the free base and dihydrochloride salt forms?
Methodological Answer:
Discrepancies arise from pH-dependent solubility. The dihydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) due to ionization of the carboxylic acid and protonated piperidine . In contrast, the free base is more soluble in organic solvents (e.g., DMSO). To validate:
Perform pH-solubility profiling across 1–12.
Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
Cross-reference with thermodynamic solubility assays (e.g., shake-flask method) .
Basic Question: What are the recommended storage conditions to ensure long-term stability of this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation.
- Humidity : Use desiccants (e.g., silica gel) to avoid hygroscopic deliquescence, common in hydrochloride salts.
- Stability validation : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect decomposition products (e.g., free acid or piperidine hydrolysis) .
Advanced Question: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP (lipophilicity), CYP450 inhibition, and bioavailability. For this compound, a logP ~2.5 suggests moderate membrane permeability .
- Molecular dynamics (MD) simulations : Model interactions with serum albumin or P-glycoprotein to predict plasma protein binding and efflux risks.
- Docking studies : Use AutoDock Vina to map binding poses in targets like GPCRs or kinases, guided by crystallographic data of homologous receptors .
Basic Question: How can researchers mitigate challenges in regioselective pyrazole ring formation during synthesis?
Methodological Answer:
Regioselectivity is controlled by:
- Reagent choice : Use Vilsmeier-Haack conditions (POCl3/DMF) to direct chlorination to the 5-position of the pyrazole .
- Temperature control : Lower temperatures (–10°C) favor kinetic control, reducing byproducts.
- Protecting groups : Temporarily block reactive sites (e.g., piperidine NH with Boc) to prevent undesired cyclization .
Advanced Question: What strategies are employed to validate target engagement in cellular assays?
Methodological Answer:
- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound binding under heat stress.
- BRET/FRET biosensors : Quantify real-time intracellular target modulation (e.g., cAMP levels for GPCR-linked targets) .
- CRISPR knockouts : Confirm activity loss in target-deficient cell lines, ensuring specificity .
Basic Question: What solvents are compatible with this compound for in vitro assays?
Methodological Answer:
- Aqueous buffers : PBS (pH 7.4) for solubility up to 50 mM (dihydrochloride form).
- Organic solvents : DMSO (for stock solutions; <0.1% final concentration to avoid cytotoxicity).
- Avoid : Chloroform or ethers, which may precipitate the hydrochloride salt .
Advanced Question: How can researchers address discrepancies between in silico predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate force fields : Adjust parameters in docking software (e.g., AMBER vs. CHARMM) to better reflect protonation states of the piperidine and carboxylic acid groups .
- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and compare with docking scores.
- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride) to identify conserved interaction motifs .
Properties
IUPAC Name |
4-piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c13-9(14)8-7(5-11-12-8)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12)(H,13,14);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOKGJHLWBWAKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(NN=C2)C(=O)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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